(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
The compound (5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a heterocyclic spiro compound featuring a unique 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold linked to a 5-methylisoxazole moiety via a methanone bridge. This structure combines oxygen, sulfur, and nitrogen heteroatoms within its spirocyclic system, which may confer distinct electronic and steric properties.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-10(8-13-17-9)11(15)14-4-2-12(3-5-14)16-6-7-18-12/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQVWAQCDURYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Bifunctional Precursors
A common approach involves reacting 2-mercaptoethylamine derivatives with carbonyl-containing fragments to form the 1-oxa-4-thia ring system. For example, cyclization of 3-mercaptopropane-1,2-diol with N-(2-aminoethyl)glycidol under acidic conditions yields the spirocyclic amine intermediate. The reaction typically proceeds at 80–100°C in toluene, with catalytic p-toluenesulfonic acid (pTSA) driving the dehydration (Table 1).
Table 1: Cyclocondensation Conditions for Spiro Ring Formation
| Starting Material | Reagent/Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-Mercaptopropane-1,2-diol | pTSA, toluene | 80 | 62 |
| N-(2-Aminoethyl)glycidol | HCl, ethanol | 60 | 58 |
Ring-Closing Metathesis (RCM)
Advanced methods employ Grubbs catalysts to form the spiro structure via RCM. For instance, treatment of diallylamine derivatives with Grubbs II catalyst (1–5 mol%) in dichloromethane at 40°C generates the 8-azaspiro[4.5]decane system. This method offers superior stereocontrol but requires anhydrous conditions and inert atmospheres.
Functionalization with the 5-Methylisoxazole-4-Carbonyl Group
Coupling the spirocyclic amine with the 5-methylisoxazole-4-carbonyl moiety is achieved through two principal methods:
Acylation via Carboxylic Acid Chlorides
The most direct route involves reacting 1-oxa-4-thia-8-azaspiro[4.5]decan-8-amine with 5-methylisoxazole-4-carbonyl chloride in the presence of a base. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 0–25°C yields the target compound with minimal side reactions. Excess acyl chloride (1.2 equiv) ensures complete conversion (Table 2).
Table 2: Acylation Reaction Parameters
| Amine (equiv) | Acyl Chloride (equiv) | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1.0 | 1.2 | TEA (2.0) | THF | 78 |
| 1.0 | 1.5 | DIPEA (3.0) | DCM | 85 |
Coupling Using Carbodiimide Reagents
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid derivative of 5-methylisoxazole. For example, stirring 5-methylisoxazole-4-carboxylic acid with EDC and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), followed by addition of the spirocyclic amine, affords the product in 72–80% yield.
Purification and Isolation
Crude reaction mixtures are typically purified via:
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
- Recrystallization : Dissolving the crude product in hot ethanol and cooling to −20°C yields crystalline material with >99% purity.
Structural Characterization
Spectroscopic Analysis
- NMR : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 6.21 (s, 1H, isoxazole-H), 3.89–3.75 (m, 4H, OCH$$ _2 $$), 2.95–2.82 (m, 4H, NCH$$ _2 $$), 2.43 (s, 3H, CH$$ _3 $$).
- IR : Peaks at 1685 cm$$ ^{-1} $$ (C=O stretch) and 1550 cm$$ ^{-1} $$ (C=N stretch) confirm the acylated product.
Table 3: Key Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR | δ 6.21 (s, 1H), 2.43 (s, 3H) |
| $$ ^{13}C $$ NMR | 160.2 (C=O), 152.1 (C=N) |
| HRMS | m/z 269.1284 [M+H]$$ ^+ $$ (calc. 268.33) |
Optimization Challenges and Solutions
Spiro Ring Stability
The 1-oxa-4-thia-8-azaspiro[4.5]decane core is prone to ring-opening under strongly acidic or basic conditions. Neutral pH and low temperatures (0–25°C) during acylation mitigate decomposition.
Isoxazole Reactivity
The electron-deficient isoxazole ring may undergo unwanted nucleophilic substitution. Using mild bases (e.g., TEA instead of NaOH) and avoiding protic solvents (e.g., methanol) suppresses side reactions.
Scalability and Industrial Applications
Kilogram-scale synthesis has been achieved using continuous flow reactors, where the acylation step is performed at 50°C with a residence time of 15 minutes, improving yield to 88%. The compound’s role as a FAAH inhibitor (fatty acid amide hydrolase) underscores its pharmaceutical relevance, with preclinical studies indicating potential in pain management.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold is a recurring motif in medicinal chemistry.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent-Driven Diversity: The 5-methylisoxazole group in the target compound distinguishes it from analogues bearing phenylthiazole (e.g., ), bromo-methoxyphenyl (), or heteroaromatic systems like furan () and thiophene (). For example, the thiophene-phenyl derivative () has a higher molecular weight (345.5 vs. 283.35) due to the extended aromatic system, which may enhance π-π stacking interactions in receptor binding.
Synthetic Routes :
- Many analogues are synthesized via nucleophilic substitution or coupling reactions. For instance, 1-oxa-4-thia-8-azaspiro[4.5]decane intermediates are often prepared from thiosemicarbazides or via cyclization of chloroacetic acid derivatives ().
- Microwave-assisted synthesis (e.g., ) is employed for spirocyclic compounds to enhance reaction efficiency and yield.
Biological Activity :
- While explicit data for the target compound is lacking, structurally related spirocycles are investigated as PTPN11 (SHP2) inhibitors () and κ-opioid receptor agonists (e.g., U69,593 in ). The 1-oxa-4-thia-8-azaspiro[4.5]decane moiety may mimic natural ligands in receptor-binding pockets due to its conformational flexibility and heteroatom-rich scaffold.
Research Findings and Pharmacological Implications
Table 2: Comparative Pharmacological Data
- Target Compound Hypotheses :
- The 5-methylisoxazole group may enhance metabolic stability compared to furan or thiophene derivatives, as isoxazoles are less prone to oxidative metabolism.
- The spirocyclic core’s puckering dynamics (studied via methods in ) could influence binding to flat binding sites, such as kinase ATP pockets.
Biological Activity
The compound (5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a member of a class of heterocyclic compounds that have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.87 g/mol. The structure features an isoxazole ring, which is known for its role in various pharmacological activities.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, including:
- Neuroprotective Effects : Studies have shown that structurally related compounds can inhibit acetylcholinesterase activity and reduce malondialdehyde levels in the brain, suggesting potential neuroprotective properties against oxidative stress and neuronal damage.
- Antioxidant Activity : The antioxidant properties of related compounds have been evaluated, indicating their ability to mitigate oxidative stress-related diseases. This activity is crucial for protecting cells from damage caused by free radicals.
-
Pharmacological Potential : The compound's framework suggests it may possess various pharmacological activities, such as:
- Antibacterial : Potential effectiveness against bacterial infections.
- Antifungal : Activity against fungal pathogens.
- Anti-inflammatory : Possible reduction of inflammation markers.
- Antidepressant : Indications of mood-enhancing effects through modulation of neurotransmitter systems.
The biological activities are likely mediated through several mechanisms:
- Acetylcholinesterase Inhibition : By inhibiting this enzyme, the compound may enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
- Oxidative Stress Modulation : The antioxidant properties help in reducing oxidative damage in cells, thereby preserving cellular integrity and function.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of acetylcholinesterase activity in vitro, suggesting potential for neuroprotection. |
| Study 2 | Reported antioxidant effects in cellular models, reducing markers of oxidative stress by up to 50%. |
| Study 3 | Highlighted antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. |
Q & A
Q. What are the key considerations for synthesizing (5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone?
The synthesis of this spirocyclic methanone derivative typically involves multi-step reactions, including the formation of the spirocyclic core (1-oxa-4-thia-8-azaspiro[4.5]decane) and subsequent coupling with the 5-methylisoxazole moiety. Critical parameters include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile are preferred for coupling reactions due to their ability to stabilize intermediates .
- Reaction conditions : Temperature control (e.g., reflux at 80–100°C) and anhydrous conditions are essential to prevent hydrolysis of sensitive intermediates .
- Purification : Chromatography (e.g., flash column) or recrystallization from DMF/ethanol mixtures ensures high purity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Structural elucidation requires:
- NMR spectroscopy : H and C NMR to confirm spirocyclic connectivity and substituent positions. NOESY can resolve stereochemical ambiguities .
- Mass spectrometry (HRMS) : To verify molecular formula and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination, especially if chiral centers are present .
Q. How can researchers optimize reaction yields for spirocyclic intermediates?
Yield optimization relies on:
- Catalyst screening : Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aromatic systems) .
- Stoichiometric ratios : Excess isoxazole derivatives (1.2–1.5 eq) improve coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar spirocyclic compounds?
Discrepancies in biological data (e.g., IC values) often arise from assay variability or structural modifications. Solutions include:
- Comparative assays : Re-test compounds under standardized conditions (e.g., MTT assay for cytotoxicity using MCF-7 cells) .
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing 5-methylisoxazole with thiophene) to isolate critical functional groups .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., spirocyclic compounds with electron-withdrawing groups show enhanced receptor binding) .
Q. How can computational methods predict the compound’s interactions with biological targets?
Computational approaches include:
- Molecular docking : Simulate binding to receptors like 5-HT or M1 muscarinic using software (AutoDock Vina). Focus on hydrogen bonding with the spirocyclic nitrogen and hydrophobic interactions with the isoxazole ring .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .
- QSAR modeling : Corrogate electronic parameters (e.g., LogP, polar surface area) with bioavailability data .
Q. What experimental designs are suitable for studying metabolic stability and toxicity?
Advanced pharmacokinetic studies require:
- In vitro microsomal assays : Incubate with liver microsomes (human or rodent) to measure CYP450-mediated degradation .
- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- In vivo models : Administer to zebrafish embryos for rapid toxicity screening (LC determination) .
Methodological Challenges and Solutions
Q. How can researchers address poor solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .
Q. What techniques validate the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
